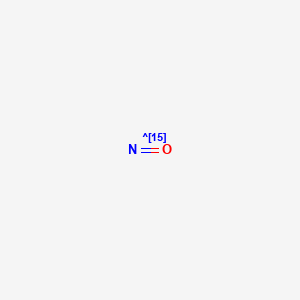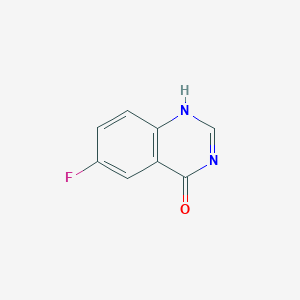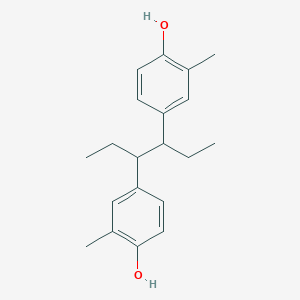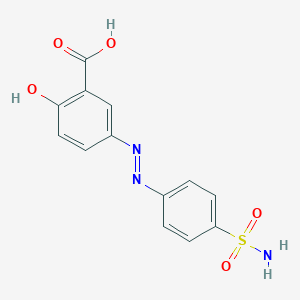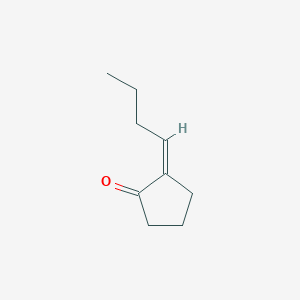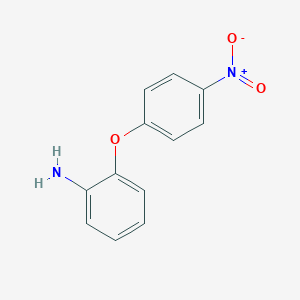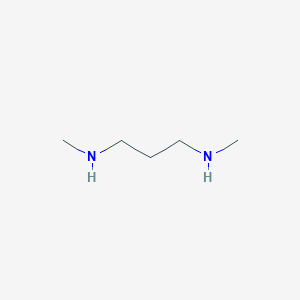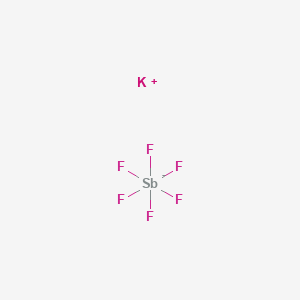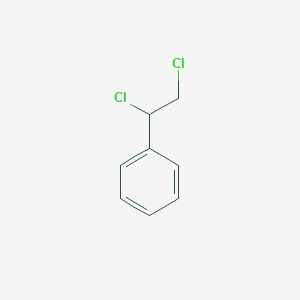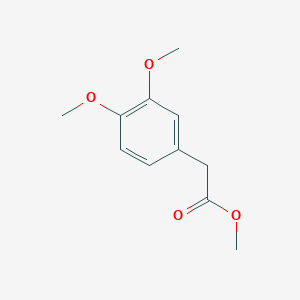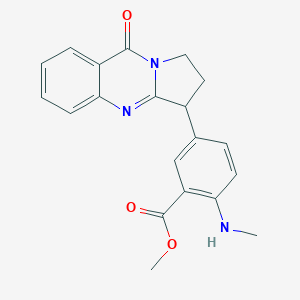![molecular formula C17H29NO3S2 B094058 [1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate CAS No. 18794-20-2](/img/structure/B94058.png)
[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate is a complex organic compound characterized by its unique structure, which includes acetoxy, acetyl, and tert-butylthio groups attached to a tetrahydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, which undergo acetylation and thiolation reactions. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product. For instance, acetyl chloride and tert-butylthiol can be used in the presence of a base such as triethylamine to achieve the acetylation and thiolation steps.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The tert-butylthio groups may also play a role in modulating the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate: is similar to other tetrahydropyridine derivatives, such as:
Uniqueness
The presence of both acetoxy and acetyl groups, along with the tert-butylthio substituents, makes this compound unique. These functional groups contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
18794-20-2 |
|---|---|
Formule moléculaire |
C17H29NO3S2 |
Poids moléculaire |
359.6 g/mol |
Nom IUPAC |
[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C17H29NO3S2/c1-11(19)18-14(23-17(6,7)8)10-9-13(22-16(3,4)5)15(18)21-12(2)20/h9-10,13-15H,1-8H3 |
Clé InChI |
IOHLVQTYRUVVRZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=CC(C1OC(=O)C)SC(C)(C)C)SC(C)(C)C |
SMILES canonique |
CC(=O)N1C(C=CC(C1OC(=O)C)SC(C)(C)C)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


